molecular formula C14H17N3O2 B2777590 3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide CAS No. 2034404-21-0

3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Cat. No.: B2777590
CAS No.: 2034404-21-0
M. Wt: 259.309
InChI Key: CZUWKXFRGBFXDL-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a chemical compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a dimethylamino group and a 5-methylisoxazol-4-ylmethyl moiety

Scientific Research Applications

3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the formation of the 5-methylisoxazole ring, followed by its attachment to the benzamide core. The dimethylamino group is then introduced through a substitution reaction.

    Formation of 5-Methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to Benzamide Core: The 5-methylisoxazole is then reacted with a benzamide derivative under conditions that facilitate the formation of the desired bond.

    Introduction of Dimethylamino Group: Finally, the dimethylamino group is introduced through a substitution reaction, often using dimethylamine as the reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino group or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group and the isoxazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide: shares structural similarities with other benzamide derivatives and isoxazole-containing compounds.

    5-Methylisoxazol-3-yl)methanol: A related compound with a similar isoxazole ring but different functional groups.

    (3-Bromo-5-methyl-isoxazol-4-yl)-methanol: Another similar compound with a bromine substitution on the isoxazole ring.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-12(9-16-19-10)8-15-14(18)11-5-4-6-13(7-11)17(2)3/h4-7,9H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUWKXFRGBFXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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